(2E)-4-(dimethylamino)-N-phenylbut-2-enamide

GPR40 FFAR1 GPCR agonism

Fragment-based screening programs targeting GPR40 often lack a validated, selectivity-profiled reference agonist with confirmed potency. (2E)-4-(Dimethylamino)-N-phenylbut-2-enamide (CAS 2349360-80-9) directly addresses this gap. • GPR40/FFAR1 agonist: EC50 58 nM in FLIPR Ca²⁺ flux assays; >172-fold selectivity over GPR120, GPR43, GPR41. • Covalent warhead scaffold: (E)-configured Michael acceptor validated in EGFR[T790M/L858R] (IC50 40 nM) and PI5P4Kα (IC50 1.34 μM) inhibitor programs. • Fragment-lead-like: MW 204.27, balanced lipophilicity (est. clogP ~1.1-1.6), enabling permeability and ligand-efficient binding. • Supplied as ≥95% purity powder; ambient shipping; ready for immediate deployment in assay qualification and SAR.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13632616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-(dimethylamino)-N-phenylbut-2-enamide
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H16N2O/c1-14(2)10-6-9-12(15)13-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3,(H,13,15)/b9-6+
InChIKeySPTPHZJTPAAOOL-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Procurement Specifications


(2E)-4-(Dimethylamino)-N-phenylbut-2-enamide (CAS 2349360-80-9, MF C₁₂H₁₆N₂O, MW 204.27 g/mol) is an (E)-configured tertiary amino crotonamide bearing an N-phenyl substituent . Commercially sourced as a powder of ≥95% purity (Enamine via Sigma-Aldrich), the compound is formally classified as an enaminone — a conjugated system wherein the dimethylamino group donates electron density through the α,β-unsaturated carbonyl framework, rendering the β-carbon electrophilic and capable of serving as a covalent Michael acceptor warhead . This electronic architecture supports applications spanning medicinal chemistry (targeted covalent inhibitor design), chemical biology (GPCR probe development), and fragment-based lead generation [1].

Architecture
(E)-configured covalent Michael acceptor warhead
Medicinal Chemistry
Targeted covalent inhibitor design and fragment elaboration
Chemical Biology
GPCR probe development and selectivity-profiled scaffold sourcing

Why N-Phenyl Substitution Is Essential for Target Engagement


The unsubstituted core, 4-(dimethylamino)but-2-enamide (CAS 206126-16-1, MW 128.17, clogP −0.41, TPSA 46.33 Ų, H-bond donors: 1, H-bond acceptors: 2, rotatable bonds: 3) , is a small, highly polar fragment with minimal hydrophobic surface area. Introduction of the N-phenyl ring increases molecular weight to 204.27, boosts lipophilicity, and adds one additional H-bond acceptor (carbonyl oxygen becoming more polarized in the anilide), altering membrane permeability and protein-binding surface complementarity . More critically, the anilide NH constitutes a geometrically constrained H-bond donor that positions the phenyl ring for π-stacking and edge-to-face interactions within hydrophobic sub-pockets; the unsubstituted primary amide cannot recapitulate this pharmacophoric arrangement. Consequently, biological activity profiles diverge sharply: the N-phenyl derivative achieves nanomolar agonist potency at GPR40 (FFAR1) [1], while no evidence supports comparable target engagement by the unsubstituted parent amide in the same assay systems. These molecular topology differences mean that switching to the smaller, N-devoid analog — or to N-alkyl variants such as N,3-dimethyl-N-phenylbut-2-enamide — cannot preserve the binding-mode vectors or activity readouts documented for the target compound.

Target Compound
N-Phenyl anilide: constrained H-bond donor, π-stacking capacity, nanomolar GPR40 agonist
Unsubstituted Analog
Primary amide: polar fragment, minimal hydrophobicity, no reported GPR40 engagement
Binding Mode
Anilide NH and phenyl ring enable pharmacophoric vectors for hydrophobic sub-pockets
N-Alkyl Variants
N,3-dimethyl-N-phenylbut-2-enamide lacks parallel selectivity profiling data

Quantitative Differentiation vs. Closest Structural Analogs


GPR40 Agonist Potency and Paralog Selectivity

In a panel of recombinant human free fatty acid receptors expressed in CHO cells, (2E)-4-(dimethylamino)-N-phenylbut-2-enamide acted as a GPR40 (FFAR1) agonist with an EC50 of 58 nM in a FLIPR calcium-flux assay conducted in the presence of 0.1% bovine serum albumin. Across the paralogous receptors GPR120 (FFAR4), GPR43 (FFAR2), and GPR41 (FFAR3), tested under identical assay conditions, the compound exhibited no measurable agonist activity at concentrations up to 10 μM (EC50 >10,000 nM in all three cases) [1]. This establishes a >172-fold functional selectivity window for GPR40 over the nearest paralog. In contrast, the unsubstituted parent amide, 4-(dimethylamino)but-2-enamide, has no reported GPR40 activity in any publicly curated database, and structurally related N-alkyl crotonamides such as N,3-dimethyl-N-phenylbut-2-enamide lack parallel selectivity profiling data [2]. For procurement decisions in metabolic-disease or β-cell function research programs where FFAR1 agonism is the mechanism of interest, the N-phenyl derivative provides a validated, selectivity-profiled starting point unavailable from simpler analogs.

GPR40 Agonist Potency & Paralog Selectivity
Head-to-head
EC50 GPR40: 58 nM
EC50 GPR120/43/41: all >10,000 nM
Selectivity window: >172-fold
Supports GPR40 pathway-specific assay interpretation
FLIPR calcium flux, CHO cells, 0.1% BSA; data curated by ChEMBL
GPR40 FFAR1 GPCR agonism FLIPR calcium flux free fatty acid receptor selectivity

Covalent Warhead Utility in Mutant-Selective EGFR Inhibition

The (E)-4-(dimethylamino)but-2-enamide fragment serves as the electrophilic warhead in multiple clinical-stage and preclinical covalent kinase inhibitors. When elaborated into the full inhibitor scaffold of US9670213 Compound 013 — in which the phenyl ring is meta-substituted with a pteridine-dione — the resulting molecule achieves an IC50 of 40 nM against the EGFR[T790M,L858R] double mutant in a Z′-Lyte kinase assay, with 2.2-fold selectivity over wild-type EGFR (IC50 87 nM) and markedly weaker activity against off-target kinases Blk (IC50 171 nM) and FLT3 (IC50 3,780 nM) [1]. By comparison, a closely related analog lacking the N-phenyl substitution on the butenamide — (E)-4-(dimethylamino)-N-(4-(3-bromo-phenylamino)-3-cyano-8-methoxyquinolin-6-yl)but-2-enamide — inhibits wild-type EGFR autophosphorylation in DiFi cells with an IC50 of only 2,880 nM, representing a 72-fold drop in potency relative to the elaborated N-phenyl derivative against the mutant enzyme [2]. While the target compound itself is the minimal warhead-bearing fragment and is not an optimized drug, its demonstrated ability to anchor nanomolar mutant-kinase inhibition upon further derivatization distinguishes it from non-phenyl analogs, which have not yielded comparable mutant EGFR potency in peer-reported inhibitor series.

Mutant-Selective EGFR Inhibition Context
Cross-study comparable
Elaborated N-phenyl derivative: IC50 40 nM (EGFR[T790M/L858R])
Analog lacking N-phenyl: IC50 2,880 nM (WT EGFR, DiFi cells)
Reported mutant-kinase inhibitory context for SAR expansion
Z′-Lyte kinase assay vs. autophosphorylation ELISA; different assay platforms
EGFR T790M/L858R covalent inhibitor Michael acceptor kinase selectivity

Molecular-Descriptor Impact on Permeability and Ligand Efficiency

A direct molecular-descriptor comparison between the target compound and the unsubstituted primary amide reveals substantial differences that affect both passive membrane permeability and ligand-binding complementarity. (2E)-4-(Dimethylamino)-N-phenylbut-2-enamide (MW 204.27) bears an additional phenyl ring that raises the formal hydrogen-bond acceptor count from 2 to 3, introduces an anilide NH as a geometrically constrained H-bond donor, and substantially increases calculated lipophilicity relative to the parent amide (estimated ΔclogP ≈ +1.5 to +2.0 log units based on the parent reported clogP of −0.41 and fragment-based partition coefficients for N-phenylation) . The larger polar surface area and enhanced hydrophobicity place the N-phenyl compound closer to the center of CNS drug-like and fragment-based lead-like chemical space, where balanced TPSA and logP values correlate with improved cell permeability and target-binding enthalpy. In contrast, 4-(dimethylamino)but-2-enamide (MW 128.17, clogP −0.41, TPSA 46.33 Ų, 2 HBA, 1 HBD, 3 rotatable bonds) falls at the extreme low end of the lipophilicity spectrum, limiting its passive membrane transit and restricting its utility in cell-based target-engagement assays without a lipophilic carrier moiety.

Permeability & Ligand Efficiency Descriptors
Data to verify
MW 204.27, est. ΔclogP ~+1.5–2.0 vs parent (clogP −0.41)
ΔHBA +1, introduction of aromatic π-system
Physicochemical context for cell-permeability screening
Estimated from fragment-based partition coefficients; source review recommended
Lipinski parameters TPSA LogP permeability fragment metrics

Covalent Warhead Engagement in PI5P4K Inhibitor Series — Fragment-Derived Inhibitor Activity

PI5P4Ks-IN-3 (compound 30) is a covalent dual PI5P4Kα/β inhibitor whose IUPAC name explicitly contains the (E)-4-(dimethylamino)but-2-enamido warhead coupled through a phenyl ring: (E)-4-(4-(dimethylamino)but-2-enamido)-N-(3-((7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)benzamide. PI5P4Ks-IN-3 achieves IC50 values of 1.34 μM against PI5P4Kα and 9.9 μM against PI5P4Kβ, confirming that the electrophilic enamide fragment, when conjugated via the N-phenyl anilide linker, can covalently engage the catalytic domain of a lipid kinase target . While the minimal fragment (2E)-4-(dimethylamino)-N-phenylbut-2-enamide itself is unlikely to achieve comparable standalone potency, its role as the essential electrophilic warhead in a published, selectivity-characterized covalent probe establishes its synthetic utility as a building block. No similar PI5P4K covalent inhibitor series built on the 4-(dimethylamino)but-2-enamide fragment without the N-phenyl linker has been publicly reported, suggesting that the anilide architecture is important for correctly positioning the warhead adjacent to the targeted active-site cysteine [1].

PI5P4K Covalent Probe Precedent
Class-level
Elaborated inhibitor PI5P4Ks-IN-3: IC50 PI5P4Kα 1.34 μM, PI5P4Kβ 9.9 μM
No reported PI5P4K inhibitor from N-devoid fragment
Supports warhead-building-block selection for kinase probe synthesis
Covalent inhibition mode; fragment-derived inhibitor series
PI5P4K phosphatidylinositol kinase covalent inhibitor fragment elaboration cancer metabolism

Validated Research and Procurement Applications


GPR40 Agonist Tool for Metabolic Disease Assays

For academic and industrial laboratories investigating free fatty acid receptor 1 (GPR40/FFAR1) signaling in pancreatic β-cells or enteroendocrine cells, (2E)-4-(dimethylamino)-N-phenylbut-2-enamide provides a documented agonist with an EC50 of 58 nM and >172-fold selectivity over the paralogous receptors GPR120, GPR43, and GPR41 in FLIPR-based calcium flux assays [1]. Unlike unsubstituted 4-(dimethylamino)but-2-enamide, which lacks any deposited GPR40 activity data, the N-phenyl derivative is immediately deployable as a reference agonist for assay qualification, hit-validation counterscreens, and structure–activity relationship (SAR) benchmarking in FFAR1-targeted programs.

Covalent Warhead Building Block for Kinase Inhibitor Synthesis

Medicinal chemistry teams engaged in covalent kinase inhibitor design can procure (2E)-4-(dimethylamino)-N-phenylbut-2-enamide as the core electrophilic warhead for further elaboration. The fragment has been successfully incorporated into US9670213 Compound 013, achieving an IC50 of 40 nM against EGFR[T790M/L858R] with 2.2-fold selectivity over wild-type EGFR, and into PI5P4Ks-IN-3 (compound 30), which covalently inhibits PI5P4Kα with an IC50 of 1.34 μM [2]. These precedents confirm that the (E)-configured α,β-unsaturated carbonyl system retains its Michael acceptor reactivity after N-phenylamide formation and can be positioned productively within kinase active sites. By contrast, analogs lacking the N-phenyl substitution have not yielded inhibitor candidates with comparable mutant-kinase potency in publicly disclosed series.

Fragment Library Stocking for Lead-like Property Optimization

Compound management groups and fragment-screening facilities seeking to expand chemical space coverage with balanced permeability properties should consider the N-phenyl derivative over the primary amide. The target compound (MW 204.27, estimated clogP ~1.1–1.6) resides closer to the center of fragment-based lead-like space than 4-(dimethylamino)but-2-enamide (MW 128.17, clogP −0.41, TPSA 46.33), whose extreme polarity restricts passive membrane permeability . The additional aromatic ring also introduces π-stacking and hydrophobic enclosure potential, increasing the likelihood of detecting ligand-efficient binders in biophysical fragment screens (SPR, TSA, NMR) against targets with shallow or lipophilic binding pockets.

Chemical Biology Probe Development for FFAR Family

Research groups developing photoaffinity labeling probes or fluorescent tracer ligands for the free fatty acid receptor family can use (2E)-4-(dimethylamino)-N-phenylbut-2-enamide as a selectivity-profiled scaffold. Because the compound has been experimentally characterized across all four human FFAR isoforms (GPR40, GPR120, GPR43, GPR41) in a single assay panel [1], it offers a uniquely de-risked starting point for installing a linker or reporter group while maintaining a documented selectivity fingerprint — an advantage that uncharacterized or unselective analogs cannot provide.

Application
Selection Property
Validation Focus
GPR40 Agonist Tool for Metabolic Disease Assays
Documented paralog selectivity profile
FFAR1 pathway-response interpretation and assay qualification
Covalent Warhead Building Block for Kinase Inhibitor Synthesis
Validated Michael acceptor reactivity after N-phenylamide formation
Mutant-kinase SAR expansion and warhead-positioning review
Fragment Library Stocking for Lead-like Property Optimization
Balanced lipophilicity and additional pharmacophoric features
Cell-permeability and ligand-efficiency endpoint review
Chemical Biology Probe Development for FFAR Family
Selectivity-characterized scaffold across all four human FFAR isoforms
Linker-installation compatibility and selectivity-fingerprint retention
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